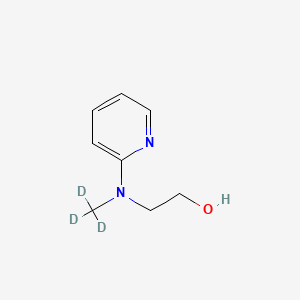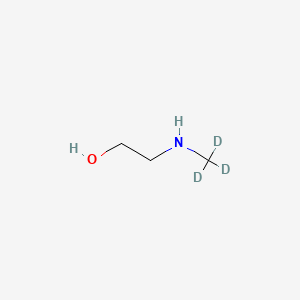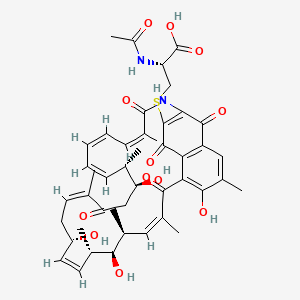
alpha-Carboline-15N2 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Carboline-15N2 N-Oxide, also known as 15N2-alpha-Carboline-N-Oxide, is a synthetic nitrogen-containing compound that has been extensively studied for its potential applications in various fields. This compound has been found to be useful in studying the mechanisms of drug action, as well as in the development of new drugs. It has also been used in a variety of scientific research applications, including in the study of the biochemical and physiological effects of drugs.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of alpha-Carboline-15N2 N-Oxide can be achieved through a multi-step reaction pathway starting from easily available starting materials.
Starting Materials
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline, 15N-labeled nitric oxide, Sodium hydride, Methanol, Acetic anhydride, Sulfuric acid, Sodium bicarbonate, Ethyl acetate
Reaction
Step 1: The starting material 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline is reacted with sodium hydride in methanol to form the corresponding 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline sodium salt., Step 2: The sodium salt is then reacted with 15N-labeled nitric oxide in the presence of sulfuric acid to form the corresponding alpha-Carboline-15N2 N-Oxide., Step 3: The crude product is purified by column chromatography using ethyl acetate as the eluent., Step 4: The purified product is then acetylated with acetic anhydride and sodium bicarbonate to form the desired alpha-Carboline-15N2 N-Oxide.
Applications De Recherche Scientifique
Alpha-Carboline-15N2 N-Oxidearboline-N-Oxide has been used in a variety of scientific research applications. For example, it has been used to study the mechanism of action of drugs, including their effects on the biochemical and physiological processes in the body. It has also been used to study the binding of drugs to their target molecules, and to investigate the effects of various drugs on the functioning of the brain and other organs. In addition, alpha-Carboline-15N2 N-Oxidearboline-N-Oxide has been used in the development of new drugs, as well as in the study of drug metabolism and drug-drug interactions.
Mécanisme D'action
The mechanism of action of alpha-Carboline-15N2 N-Oxidearboline-N-Oxide is not yet fully understood. However, it is believed that the compound acts as an agonist at certain receptors in the body, which can lead to changes in the biochemical and physiological processes in the body. It is also believed that alpha-Carboline-15N2 N-Oxidearboline-N-Oxide can act as an inhibitor of certain enzymes, which can lead to changes in the metabolism of drugs.
Effets Biochimiques Et Physiologiques
Alpha-Carboline-15N2 N-Oxidearboline-N-Oxide has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an effect on the metabolism of drugs, as well as on the binding of drugs to their target molecules. In addition, alpha-Carboline-15N2 N-Oxidearboline-N-Oxide has been found to have an effect on the functioning of the brain and other organs, as well as on the production of hormones and other substances in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of alpha-Carboline-15N2 N-Oxidearboline-N-Oxide in laboratory experiments has several advantages and limitations. One of the main advantages is that the compound is relatively easy to synthesize and can be used in a variety of experiments. However, the compound is not very stable and can be easily degraded in the presence of certain chemicals. In addition, the compound is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for research involving alpha-Carboline-15N2 N-Oxidearboline-N-Oxide. One potential direction is the development of new drugs that target specific receptors in the body and that can be used to treat a variety of diseases. Another potential direction is the study of the biochemical and physiological effects of the compound, including its effects on the metabolism of drugs and the binding of drugs to their target molecules. Finally, further research could be conducted to investigate the potential therapeutic applications of alpha-Carboline-15N2 N-Oxidearboline-N-Oxide, including its use in the treatment of various diseases.
Propriétés
IUPAC Name |
1-hydroxy(115N)pyridino[2,3-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H/i12+1,13+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYABHFSECJYIJN-ULRYTFMMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CN(C3=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=C[15N](C3=[15N]2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Carboline-15N2 N-Oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)
![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)






